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Compound of Interest

Compound Name: 3-Methylpentane-D14
CAS No.: 20586-83-8
Cat. No.: B1436206
Get Quote
. J

In the specialized field of low-temperature nuclear magnetic resonance (NMR), 3-
methylpentane-d14 represents a critical utility solvent.[1][2][3] Unlike standard solvents (e.g.,
CDClIngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-
inserted">

, DMSO-d

) which crystallize or become too viscous at cryogenic temperatures, 3-methylpentane is valued
for its ability to form a stable glass rather than a crystalline solid at temperatures as low as 77
K.[1][3]

This property allows researchers to study:
+ Reactive Intermediates: Trapping fleeting species that decompose above -100 °C.[1][2][3]
o Conformational Dynamics: Freezing out rapid exchange processes.[1][2][3]

 Lipophilic Environments: Mimicking non-polar biological membranes or petroleum matrices
without the interference of proton signals.[1][2][3]
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However, because it is a non-standard solvent, spectral libraries rarely contain its exact peak
data.[1][2][3] This guide provides the theoretical framework and experimental protocols to
confidently assign solvent peaks and reference your samples.

Technical Data: C NMR Spectral Assignments

The ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline ng-star-
inserted">

C spectrum of 3-methylpentane-d14 (

) is distinct from its protonated counterpart due to spin-spin coupling between Carbon-13 and
Deuterium (

, Spin
)-[113]
Predicted Chemical Shifts & Multiplicities

Note: Values are estimated based on protonated literature shifts corrected for the deuterium
isotope effect (

to

ppm per attached D).
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The Physics of Assignment

o Symmetry: The molecule has a plane of symmetry through C3 and the branch methyl.[1][2]
[3] Thus, C1 is equivalent to C5, and C2 is equivalent to C4.[1][2][3]

e Coupling Rule (

):

o Septets: Methyl groups have 3 deuteriums (nhgcontent-ng-c2307461527="" _nghost-ng-
€c2764567632="" class="inline ng-star-inserted">

).[1][3] ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-
inserted">

lines.[1][3][4]

o Quintets: Methylenes have 2 deuteriums (ngcontent-ng-c2307461527="" _nghost-ng-
€c2764567632="" class="inline ng-star-inserted">

).[1][3] ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-
inserted">

lines.[1][3][4][5]

o Triplets: The methine has 1 deuterium (ngcontent-ng-c2307461527="" _nghost-ng-
€c2764567632="" class="inline ng-star-inserted">
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).[1][3] ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-
inserted">

lines.[1][3][4][5]

 Intensity Loss: The splitting of signal intensity into 5 or 7 lines, combined with the lack of
Nuclear Overhauser Effect (NOE) enhancement (no protons attached), makes these solvent
peaks appear significantly weaker than protonated sample peaks.[1][2][3]

Experimental Protocol
Sample Preparation for Cryogenic Work

Objective: Prevent ice formation and ensure glass transition.[1][2][3]

o Drying: Pre-dry 3-methylpentane-d14 over activated molecular sieves (4A) for 24 hours.
Water traces create massive broad peaks at low temps.[1][2][3]

o Degassing: Oxygen is paramagnetic and broadens lines.[1][2][3] Perform 3 cycles of Freeze-
Pump-Thaw before sealing the tube if high resolution is required.[1][2][3]

o Referencing (CRITICAL):

o Do not rely on solvent peaks for referencing.[1][2][3] Solvent shifts are temperature-
dependent (intrinsic thermometers).[1][2][3][6]

o Add 0.05% TMS (Tetramethylsilane). Set the TMS peak to 0.0 ppm at every temperature
point.

Acquisition Parameters

e Relaxation Delay (D1): Set to ngcontent-ng-c2307461527=""_nghost-ng-c2764567632=""
class="inline ng-star-inserted">

seconds. Deuterated carbons have long

relaxation times; rapid pulsing will saturate the solvent signal (beneficial for suppressing
solvent, but bad if you are trying to find it to lock).[1][3]
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e Locking: The spectrometer must lock onto the deuterium signal.[1][2][3] 3-methylpentane-
d14 has multiple D signals.

o Best Practice: Lock onto the Methyl region (~11 ppm) or Methylene (~29 ppm) as they are
most abundant.[1][2][3]

Visual Workflows
Figure 1: Signal Assignment Logic Tree

This diagram illustrates the decision process for identifying solvent peaks versus sample
peaks.[1][2][3]
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Caption: Logic flow for distinguishing 3-methylpentane-d14 solvent peaks from analyte signals
based on J-coupling multiplicity.

Figure 2: Cryogenic NMR Workflow
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Caption: Step-by-step protocol for obtaining high-resolution data in glassy media.
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[https://www.benchchem.com/product/b1436206/docs#introduction-the-strategic-value-of-3-
methylpentane-d14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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